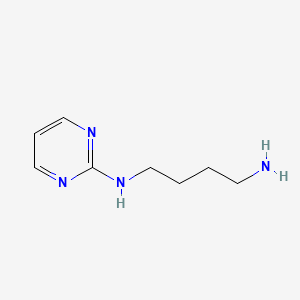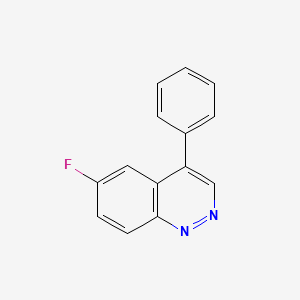
6-Fluoro-4-phenylcinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-4-phenylcinnoline is a heterocyclic compound with the molecular formula C14H9FN2 It belongs to the cinnoline family, which is characterized by a fused benzene and pyridazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-phenylcinnoline typically involves the Suzuki-Miyaura coupling reaction. This method employs a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Suzuki-Miyaura coupling reaction remains a cornerstone in its synthesis. The scalability of this reaction makes it suitable for industrial applications, provided that the necessary reagents and catalysts are available in bulk.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-4-phenylcinnoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
6-Fluoro-4-phenylcinnoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 6-Fluoro-4-phenylcinnoline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Fluoroquinolones: These compounds share the fluorine atom and have similar biological activities.
Phenylcinnolines: These compounds share the cinnoline core structure but may lack the fluorine atom.
Uniqueness: 6-Fluoro-4-phenylcinnoline is unique due to the presence of both the fluorine atom and the phenyl group, which confer specific chemical and biological properties. This combination makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
90142-06-6 |
|---|---|
Molecular Formula |
C14H9FN2 |
Molecular Weight |
224.23 g/mol |
IUPAC Name |
6-fluoro-4-phenylcinnoline |
InChI |
InChI=1S/C14H9FN2/c15-11-6-7-14-12(8-11)13(9-16-17-14)10-4-2-1-3-5-10/h1-9H |
InChI Key |
YRNIRJOKJDQVRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC3=C2C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



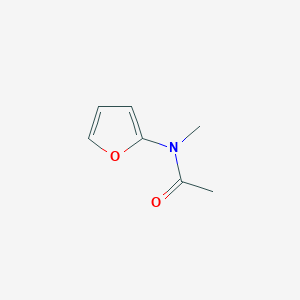
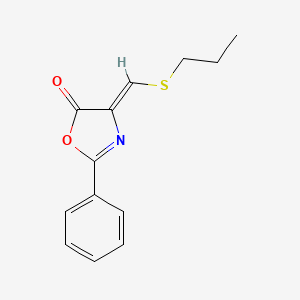
![5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B12896144.png)
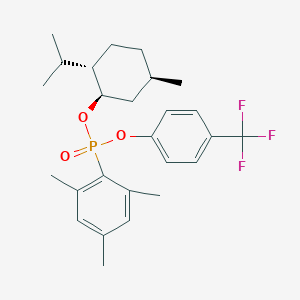


![1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]-](/img/structure/B12896175.png)
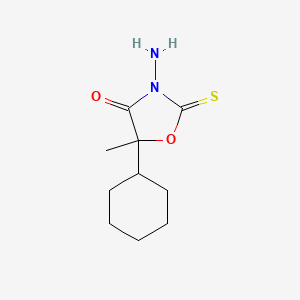
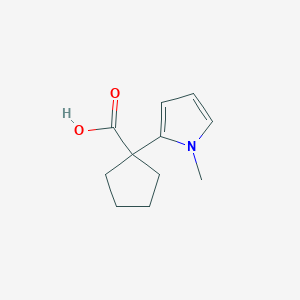

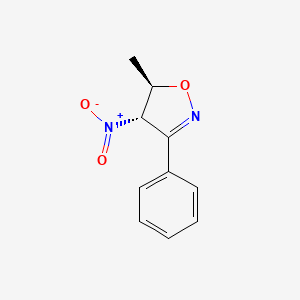
![[(5,7-Dibromo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12896196.png)
